molecular formula C6H10N2O B15306067 3-Hydroxypiperidine-3-carbonitrile

3-Hydroxypiperidine-3-carbonitrile

Cat. No.: B15306067
M. Wt: 126.16 g/mol
InChI Key: QXAWXVHZADXTRY-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H10N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The hydroxyl group at the third position and the nitrile group at the same position make this compound unique and versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxypiperidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst. This reaction typically requires high pressure and temperature conditions to achieve the desired product .

Another method involves the use of biocatalysts. For example, the biocatalytic reduction of 3-cyanopyridine using a thermostable aldo-keto reductase enzyme has been reported. This method offers high enantioselectivity and efficiency under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypiperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidine-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxypiperidine-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups at the same position. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-hydroxypiperidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-4-6(9)2-1-3-8-5-6/h8-9H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWXVHZADXTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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